![molecular formula C15H14O2 B1586019 [4-(3-Methylphenyl)phenyl]acetic acid CAS No. 296777-83-8](/img/structure/B1586019.png)

[4-(3-Methylphenyl)phenyl]acetic acid

Vue d'ensemble

Description

“[4-(3-Methylphenyl)phenyl]acetic acid” is an organic compound with the CAS Number: 296777-83-8 and a molecular weight of 226.27 . Its IUPAC name is (3’-methyl [1,1’-biphenyl]-4-yl)acetic acid .

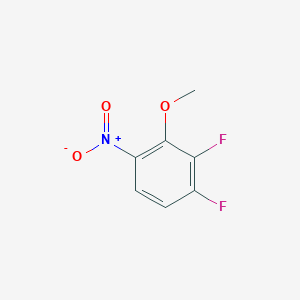

Molecular Structure Analysis

The molecular structure of “[4-(3-Methylphenyl)phenyl]acetic acid” is represented by the formula C15H14O2 . The InChI code for this compound is 1S/C15H14O2/c1-11-3-2-4-14 (9-11)13-7-5-12 (6-8-13)10-15 (16)17/h2-9H,10H2,1H3, (H,16,17) .Physical And Chemical Properties Analysis

“[4-(3-Methylphenyl)phenyl]acetic acid” is a solid compound with a molecular weight of 226.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Synthesis of Quaternary Amines

Quaternary amines are a class of compounds widely used in medicinal chemistry due to their pharmacological properties. The biphenyl structure of [4-(3-Methylphenyl)phenyl]acetic acid serves as a precursor in the synthesis of these compounds. Its phenylacetic acid moiety can undergo reactions with tertiary amines to form quaternary ammonium salts, which are useful in drug design and synthesis .

Epithelial Sodium Channel Inhibition

This compound has been utilized in the development of molecules that can inhibit epithelial sodium channels (ENaC). ENaC inhibitors are significant in treating conditions like hypertension and cystic fibrosis. The specific structure of [4-(3-Methylphenyl)phenyl]acetic acid allows for the creation of inhibitors that can selectively target and modulate these channels .

Antimicrobial and Anti-inflammatory Agents

The presence of the biphenyl moiety is associated with antimicrobial and anti-inflammatory activities. Derivatives of [4-(3-Methylphenyl)phenyl]acetic acid have been explored for their potential use in creating new antimicrobial and anti-inflammatory agents, contributing to the field of infectious diseases and immune response modulation .

Organic Synthesis - Benzylic Reactions

In organic synthesis, the benzylic position of [4-(3-Methylphenyl)phenyl]acetic acid is highly reactive. It can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions are fundamental in the synthesis of complex organic molecules and intermediates used in further chemical synthesis .

Esterification Reactions

Esterification is a key reaction in organic chemistry where carboxylic acids react with alcohols to form esters. [4-(3-Methylphenyl)phenyl]acetic acid can react with different alcohols to produce a variety of esters, which have applications ranging from flavors and fragrances to pharmaceuticals .

Polymer Chemistry

The carboxylic acid group of [4-(3-Methylphenyl)phenyl]acetic acid can participate in condensation reactions to form polymers. These polymers can have applications in creating materials with specific mechanical and chemical properties, useful in industries such as textiles, plastics, and coatings .

Chemical Reagent

As a chemical reagent, [4-(3-Methylphenyl)phenyl]acetic acid can be used in the production of various chemical compounds. Its structure allows it to react with acetic anhydride, esters, and vinyl acetate monomers, leading to the synthesis of important industrial chemicals and materials .

Click Chemistry

In click chemistry, [4-(3-Methylphenyl)phenyl]acetic acid can be used to introduce the biphenyl moiety into molecules. This can be particularly useful in the synthesis of tetrazoles, which are compounds with applications in pharmaceuticals and agrochemicals. The biphenyl structure can enhance the stability and biological activity of these molecules .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

It is known that indole derivatives, which are structurally similar, can affect a variety of biological pathways . These include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have diverse pharmacokinetic properties .

Result of Action

Similar compounds, such as indole derivatives, are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of [4-(3-Methylphenyl)phenyl]acetic acid can be influenced by various environmental factors. For instance, the production and function of similar compounds, such as indole-3-acetic acid in microorganisms, are known to be affected by environmental conditions .

Propriétés

IUPAC Name |

2-[4-(3-methylphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-2-4-14(9-11)13-7-5-12(6-8-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKKNUMOLNPQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362734 | |

| Record name | [4-(3-Methylphenyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Methylphenyl)phenyl]acetic acid | |

CAS RN |

296777-83-8 | |

| Record name | [4-(3-Methylphenyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)

![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)